Product packaging for Ethyl 1-methyl-2-oxocyclohexanecarboxylate(Cat. No.:CAS No. 5453-94-1)

Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B3053573
CAS No.: 5453-94-1
M. Wt: 184.23 g/mol
InChI Key: JPZANUHBLDNRJV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclohexanecarboxylate ( 5453-94-1) is a high-value chemical building block and analytical standard extensively used in pharmaceutical research and development . This compound, with the molecular formula C 10 H 16 O 3 and a molecular weight of 184.23 g/mol, serves as a critical intermediate in the synthesis of more complex molecules . Its structure features both a ketone and an ester functional group on the same cyclohexane ring, which is further substituted with a methyl group, making it a versatile scaffold for various chemical transformations . As an analytical standard, it is particularly valuable for High-Performance Liquid Chromatography (HPLC) method development and calibration, aiding in the identification and quantification of substances in complex mixtures . Researchers utilize this compound in exploring new synthetic pathways and in the development of novel active pharmaceutical ingredients (APIs). The compound should be stored in a dark place, sealed in a dry environment, and kept at 2-8°C to ensure its long-term stability . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not approved for human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B3053573 Ethyl 1-methyl-2-oxocyclohexanecarboxylate CAS No. 5453-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZANUHBLDNRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280844
Record name Ethyl 1-methyl-2-oxocyclohexanecarboxylate
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Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-94-1
Record name Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester
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Record name NSC 18913
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Record name NSC18913
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Record name Ethyl 1-methyl-2-oxocyclohexanecarboxylate
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Synthetic Methodologies and Strategies for Ethyl 1 Methyl 2 Oxocyclohexanecarboxylate and Analogues

Alkylation Strategies for α-Substituted Cyclohexanone (B45756) Carboxylates

Enolate Formation from Ethyl 2-oxocyclohexanecarboxylate and Subsequent Methylation

The synthesis begins with the deprotonation of ethyl 2-oxocyclohexanecarboxylate at the α-carbon. The hydrogen atom at this position is acidic (pKa ≈ 11 in DMSO) because the resulting negative charge is stabilized by resonance delocalization across both the ketone and the ester carbonyl groups. libretexts.org This acidity allows for the facile formation of a nucleophilic enolate ion upon treatment with a suitable base. libretexts.orglibretexts.org

Once formed, the enolate ion acts as a potent nucleophile. The subsequent methylation step is achieved by introducing an electrophilic methyl source, typically an alkyl halide like iodomethane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate attacks the methyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub This yields the target molecule, ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Regioselectivity and Efficiency in Alkylation Reactions

Regioselectivity becomes a key consideration when the starting ketone is unsymmetrical, presenting multiple non-equivalent α-protons. jove.com In such cases, two different enolates can potentially form: the kinetic enolate and the thermodynamic enolate. jove.comresearchgate.net

Kinetic Enolate: Formed by the removal of the most accessible, least sterically hindered α-proton. This process is faster and is favored by using strong, bulky bases (like LDA) at low temperatures (e.g., -78 °C) in aprotic solvents. jove.com

Thermodynamic Enolate: The more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, weaker bases, and the presence of a protic solvent. jove.com

For the synthesis of this compound from its non-methylated precursor, there is only one acidic α-proton flanked by the two carbonyl groups, so regioselectivity at this position is not a concern. However, if the cyclohexanone ring itself is substituted, as in the case of 2-methylcyclohexanone (B44802), alkylation can lead to a mixture of products, with the major product typically arising from alkylation at the less hindered position. pressbooks.pub

Approaches to this compound from Precursors

The direct precursor for the methylation reaction, ethyl 2-oxocyclohexanecarboxylate, is itself synthesized from simpler starting materials. A common and efficient method is the Claisen condensation of cyclohexanone with diethyl carbonate. chemicalbook.comguidechem.com

In this procedure, a strong base, such as sodium hydride (NaH), is used to deprotonate the α-position of cyclohexanone, forming an enolate. chemicalbook.comguidechem.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide ion yields the desired β-keto ester, ethyl 2-oxocyclohexanecarboxylate. guidechem.com The reaction is typically carried out in an aprotic solvent like THF and heated to reflux to ensure the reaction proceeds to completion. chemicalbook.comguidechem.com Once ethyl 2-oxocyclohexanecarboxylate is formed, it can be methylated as described in section 2.1.1 without requiring extensive purification. chemicalbook.com

Synthetic Routes to Functionally Differentiated Analogues and Isomers

The synthetic framework for preparing this compound can be readily adapted to produce a variety of analogues and isomers.

Varying the Alkylating Agent: The most straightforward approach to creating analogues is to replace the methylating agent with other alkyl halides. libretexts.orgpressbooks.pub Using ethyl bromide, benzyl (B1604629) bromide, or other primary alkyl halides allows for the introduction of a wide range of alkyl groups at the α-position. libretexts.org This flexibility is a key feature of the acetoacetic ester synthesis and related alkylation reactions. libretexts.org

Synthesis of Unsaturated Analogues: Methodologies exist for the synthesis of unsaturated derivatives. For instance, Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) and its analogues can be prepared through regioselective cyclization of 2-acetyl-5-oxohexanoic acid esters under various catalytic conditions. rsc.org Another approach involves the coupling of lithium dialkylcuprates with enol phosphates derived from β-keto esters to generate β-alkyl-α,β-unsaturated esters. orgsyn.org

Functionally Differentiated Analogues: More complex functionalization can also be achieved. For example, enantioselective α-alkylation of cyclic β-keto esters can be realized using phase-transfer catalysis with cinchona derivatives, providing chiral products with high enantiopurity. rsc.org Furthermore, strategies for the γ-alkylation of α,β-unsaturated ketoesters have been developed, which involve an initial iridium-catalyzed α-alkylation followed by a Cope rearrangement to transfer the alkyl group to the γ-position. nih.gov These advanced methods open pathways to a diverse array of structurally complex and functionally differentiated analogues.

Mechanistic Investigations of Reactions Involving Ethyl 1 Methyl 2 Oxocyclohexanecarboxylate

Elucidation of Oxidation Reaction Mechanisms

The oxidation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate and its derivatives can lead to the formation of α-diketones or other dehydrogenated products, depending on the oxidant and reaction conditions.

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to a carbonyl, a process known as the Riley oxidation. adichemistry.com This reaction effectively converts ketones into 1,2-dicarbonyl compounds. adichemistry.comresearchgate.net When applied to this compound, the reaction is expected to occur at the C-3 position to yield the corresponding α-diketone, Ethyl 1-methyl-2,3-dioxocyclohexanecarboxylate.

The mechanism for this transformation is proposed to proceed through an initial ene reaction between the enol form of the β-keto ester and SeO₂. This forms an allylic seleninic acid intermediate. Subsequently, a du.ac.inpatsnap.com-sigmatropic rearrangement occurs, leading to an unstable selenium(II) ester which then decomposes to furnish the α-diketone product and elemental selenium. adichemistry.comrsc.org

Table 1: Proposed Intermediates in Selenium Dioxide Oxidation

Step Intermediate Description
1 Enol Form The β-keto ester tautomerizes to its enol form.
2 Allylic Seleninic Acid An ene reaction between the enol and SeO₂.
3 Selenium(II) Ester A du.ac.inpatsnap.com-sigmatropic rearrangement of the seleninic acid.

Cupric chloride (CuCl₂) is a versatile oxidizing agent that can participate in various chemical transformations through its action as both a Lewis acid and a redox catalyst. patsnap.com In its role as an oxidizing agent, Cu(II) can accept electrons and be reduced to cuprous chloride (CuCl). patsnap.com The oxidation of ketones by cupric chloride often involves the enol or enolate form of the substrate.

For this compound, the reaction likely begins with the formation of a copper(II) enolate. This can be achieved through coordination of the copper ion to the carbonyl oxygen, enhancing the acidity of the α-proton. Subsequent electron transfer from the enolate to the Cu(II) center generates a radical intermediate and a Cu(I) species. The radical can then undergo further reaction, such as reacting with another Cu(II) ion or a chloride ion, to form various products. The specific outcome depends on the reaction conditions, including the solvent and temperature. Potential products could include α-halogenated ketones or α,β-unsaturated ketones.

The oxidation of halogenated derivatives of this compound by dimethyl sulfoxide (B87167) (DMSO) is highly dependent on the stereochemistry of the substrate. rsc.org For instance, the oxidation of Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate results in the formation of the corresponding 2,3-dione derivative. rsc.org In contrast, the t-3-bromo-isomer undergoes an apparent dehydrogenation to yield a bromocyclohexenone. rsc.org

The mechanism for the formation of the 2,3-dione from the cis-bromo isomer is thought to proceed via an intermediate formed by the nucleophilic attack of the DMSO oxygen on the carbon bearing the bromine atom. This is followed by elimination. For the trans-bromo isomer, a different pathway is proposed where DMSO facilitates the elimination of hydrogen bromide, leading to the formation of an unsaturated ketone. rsc.org

Table 2: DMSO Oxidation of Brominated Derivatives

Substrate Product Reaction Type
Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate 2,3-dione derivative Oxidation

The halogenation of ketones and β-keto esters typically proceeds through the reaction of the enol or enolate form with the halogen. rsc.org The reaction is often catalyzed by acid or base. In the case of this compound, the presence of the ester group influences the regioselectivity of the reaction.

Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of the halogen (e.g., Br₂ or Cl₂), forming a halonium ion intermediate. youtube.comyoutube.com A subsequent attack by a halide ion or a solvent molecule on the more substituted carbon of the former double bond leads to the α-halogenated product. youtube.com

Under basic conditions, a base removes an α-proton to form an enolate. This enolate is a strong nucleophile and readily attacks the halogen molecule in an Sₙ2-type reaction to yield the α-halogenated product. libretexts.org The reaction is generally very fast and can be difficult to control, sometimes leading to polyhalogenation.

Detailed Analysis of Hydrolysis and Decarboxylation Mechanisms

The hydrolysis of the ethyl ester group followed by decarboxylation is a characteristic reaction of β-keto esters. libretexts.org This sequence provides a route to substituted cyclohexanones.

The process begins with the hydrolysis of the ester, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the ester carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the ester carbonyl carbon. libretexts.org Both pathways lead to the formation of 1-methyl-2-oxocyclohexanecarboxylic acid, a β-keto acid.

β-Keto acids are notably unstable and readily undergo decarboxylation upon heating. masterorganicchemistry.com The mechanism of decarboxylation involves a cyclic, six-membered transition state. masterorganicchemistry.com The carboxylic acid proton is transferred to the ketone carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process results in the formation of carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to the more stable keto form, yielding 2-methylcyclohexanone (B44802). masterorganicchemistry.com

Table 3: Key Steps in Hydrolysis and Decarboxylation

Step Reactant Key Feature Product
1. Hydrolysis This compound Cleavage of the ester linkage 1-Methyl-2-oxocyclohexanecarboxylic acid
2. Decarboxylation 1-Methyl-2-oxocyclohexanecarboxylic acid Cyclic six-membered transition state Enol of 2-methylcyclohexanone + CO₂

Reaction Mechanisms in Cyclization and Rearrangement Processes

The carbon framework of this compound can be involved in various cyclization and rearrangement reactions, often initiated by the formation of a reactive intermediate such as a carbocation.

For instance, if a carbocation were generated at a position adjacent to the cyclohexane (B81311) ring, a rearrangement could occur. masterorganicchemistry.com This could involve an alkyl shift, where the migration of a C-C bond from the ring to the carbocationic center would result in a ring expansion, transforming the six-membered ring into a seven-membered ring. masterorganicchemistry.com The driving force for such a rearrangement is typically the formation of a more stable carbocation (e.g., a tertiary carbocation). masterorganicchemistry.com

Intramolecular cyclization reactions could also be envisaged if a suitable functional group is present on a side chain attached to the molecule. For example, an acid-catalyzed cyclization could be initiated by the protonation of a double bond or an epoxide in a side chain, followed by nucleophilic attack from an electron-rich part of the this compound molecule, such as the enol form. youtube.com The formation of five- or six-membered rings is generally favored in such processes. The precise mechanism would depend on the specific structure of the substrate and the reaction conditions employed.

Formation of Hydroisobenzofuran and Hydrindanone Systems

Mechanistic studies have explored the conversion of this compound into complex heterocyclic and bicyclic systems. Research has demonstrated that this starting material can serve as a precursor for the synthesis of hydroisobenzofuran and hydrindanone frameworks. One investigated pathway involves the transformation of this compound into hydroisobenzofuran acids. These acids, in turn, can be elaborated into a hydrindanone system, showcasing the utility of the initial β-keto ester in constructing intricate molecular architectures relevant to natural product synthesis. The conversion pathway proceeds through several intermediates, including epoxide and diazomethyl ketone derivatives, to achieve the target ring systems.

Pathways to Hexalone Derivatives

The synthetic utility of this compound extends to the formation of hexalone derivatives. Investigations have shown that intermediates derived from the initial compound can be effectively cyclized to form these unsaturated bicyclic ketones. Specifically, a hydroisobenzofuran acid, obtained from this compound, can be converted into an intermediate diazomethyl ketone. This intermediate is then subjected to conditions that promote the formation of the hexalone ring system. This multi-step transformation highlights a strategic pathway from a simple cyclohexane derivative to a more complex and synthetically valuable hexalone structure.

Isomerization Mechanisms (e.g., Cyclobutenone to Cyclopentenone)

While direct isomerization of this compound into a cyclopentenone is not a commonly cited pathway, a relevant and well-studied ring contraction mechanism for cyclic ketones is the Favorskii rearrangement. This rearrangement provides a plausible mechanistic pathway for converting a derivative of this compound into a five-membered ring system, which is a core feature of cyclopentenones.

The proposed mechanistic investigation would begin with the α-halogenation of the ketone portion of the molecule. The reaction of this compound with a halogenating agent would yield an α-halo ketone. In the presence of a base, such as a hydroxide or alkoxide, this α-halo ketone can undergo the Favorskii rearrangement. wikipedia.org

The mechanism is understood to proceed through the following key steps:

Enolate Formation : The base abstracts an acidic α-proton from the side of the ketone opposite the halogen atom, forming an enolate. wikipedia.org

Cyclopropanone (B1606653) Intermediate : The enolate then undergoes an intramolecular nucleophilic attack, displacing the halide and forming a bicyclic cyclopropanone intermediate. wikipedia.org

Nucleophilic Attack and Ring Opening : A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the strained cyclopropanone. This leads to the opening of the three-membered ring to form the more stable carbanion. wikipedia.org

Protonation : The resulting carbanion is subsequently protonated by the solvent or upon workup, yielding the final ring-contracted product—a cyclopentanecarboxylic acid derivative. wikipedia.orgnrochemistry.com

This rearrangement constitutes a ring contraction, transforming the initial six-membered cyclohexanone (B45756) ring into a five-membered cyclopentane (B165970) ring. wikipedia.org This reaction is a powerful method for synthesizing smaller, more strained ring systems from larger ones. alfa-chemistry.com

StepDescriptionKey Intermediate
1 α-Halogenationα-Halo-β-keto ester
2 Base-promoted deprotonationEnolate
3 Intramolecular SN2Bicyclic cyclopropanone
4 Nucleophilic attack & ring openingCarbanion
5 ProtonationCyclopentanecarboxylic acid derivative

Investigations into Enolate Reactivity and Intermediates

The chemical behavior of this compound is dominated by the reactivity of its enolate intermediate. As a β-keto ester, the α-hydrogen (at the C1 position before methylation) is significantly acidic and can be readily removed by a base to form a resonance-stabilized enolate ion. organic-chemistry.org

The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the keto group. This resonance makes the enolate a potent nucleophile that can react with electrophiles at either the carbon or oxygen atom, though reaction at the carbon is more common. organic-chemistry.org

A primary application of this reactivity is in alkylation reactions. The enolate of the precursor, ethyl 2-oxocyclohexanecarboxylate, can be generated using a base like sodium ethoxide. This enolate then acts as a nucleophile, reacting with an alkyl halide (such as methyl iodide) in an SN2 reaction to form a new carbon-carbon bond. nrochemistry.combeilstein-journals.org This precise reaction is the standard method for synthesizing the title compound, this compound.

Enolate Formation : A base removes the acidic α-proton located between the ketone and ester carbonyls.

Alkylation : The nucleophilic enolate attacks an electrophilic alkyl halide, displacing the halide leaving group. alfa-chemistry.com

Product Formation : This step yields the α-alkylated β-keto ester.

This sequence is a powerful tool for preparing 2-substituted cyclohexanones after subsequent hydrolysis and decarboxylation of the ester group. wikipedia.orgsynarchive.comorganic-chemistry.org The choice of base and reaction conditions can be crucial; for instance, sterically hindered strong bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate, preventing side reactions. beilstein-journals.org

Chemical Transformations and Reactivity Profiles of Ethyl 1 Methyl 2 Oxocyclohexanecarboxylate

Oxidation Reactions and Derived Product Characterization

The oxidation of ethyl 1-methyl-2-oxocyclohexanecarboxylate provides a pathway to various oxygenated derivatives, including α-diketones and products of ring-opening or rearrangement reactions. The specific outcome of these reactions is highly dependent on the oxidant and reaction conditions employed.

Synthesis of α-Diketones and Other Oxygenated Species

The introduction of a second carbonyl group at the C-3 position of this compound leads to the formation of the corresponding α-diketone, ethyl 1-methyl-2,3-dioxocyclohexanecarboxylate. This transformation can be achieved through the oxidation of a suitable precursor. For instance, the oxidation of ethyl cis-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate with dimethyl sulfoxide (B87167) (DMSO) has been reported to yield the 2,3-dione derivative.

Another significant oxidation pathway for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. While specific studies on the Baeyer-Villiger oxidation of this compound are not extensively detailed in the reviewed literature, the reaction is known to be regioselective, with the migratory aptitude of the adjacent carbon atoms playing a crucial role. For tertiary alkyl groups, the migration tendency is high. In the case of this compound, the quaternary carbon (C-1) and the methylene (B1212753) group (C-3) are adjacent to the carbonyl. The relative migratory aptitude of these groups would determine the regiochemical outcome of the lactone formation.

Selective Functionalization via Oxidation

The selective oxidation of β-keto esters can be modulated to achieve different functionalized products. The choice of oxidant and catalyst can direct the reaction towards specific outcomes, such as the formation of α-hydroperoxide or α-hydroxyl β-keto esters. While a detailed study on the selective oxidation of this compound is not available, the principles of such selective functionalizations are well-established for related β-dicarbonyl compounds. These reactions often proceed through radical or ionic mechanisms, and the selectivity is influenced by factors such as the d-band centers of metallaphotoredox catalysts.

Halogenation Reactions and Subsequent Conversions

The enolizable nature of this compound makes it susceptible to electrophilic halogenation at the α-position (C-1). This reaction provides a valuable entry point for further functionalization of the molecule.

Preparation of Dihalogenated Ketoesters

The introduction of two halogen atoms can be achieved, although the specific conditions for the dihalogenation of this compound are not extensively documented. In general, the halogenation of ketones can proceed sequentially. The first halogenation occurs at the α-position. Under basic conditions, the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, facilitating a second halogenation. However, in the case of this compound, the α-position is already substituted with a methyl group, precluding further halogenation at this site. Therefore, dihalogenation would likely occur at other positions on the cyclohexane (B81311) ring, depending on the reaction conditions and the directing effects of the existing functional groups.

Control of Regio- and Stereoselectivity in Halogenation

The regioselectivity of the halogenation of unsymmetrical ketones is dependent on the reaction conditions. Under acidic conditions, halogenation typically occurs at the more substituted α-carbon through the more stable enol intermediate. Conversely, under basic conditions, the less sterically hindered proton is abstracted, leading to halogenation at the less substituted α-carbon. For this compound, the only enolizable position adjacent to the ketone is the C-1 position, which is a quaternary center.

The stereochemistry of halogen addition to alkenes is typically anti, proceeding through a cyclic halonium ion intermediate. In the context of α-halogenation of ketones, the stereochemical outcome is influenced by the approach of the electrophilic halogen to the enol or enolate intermediate. For cyclic systems, the stereoselectivity can be controlled by the existing stereocenters and the conformational preferences of the ring. Asymmetric halogenation of β-keto esters has been achieved with high enantioselectivity using chiral catalysts, such as hybrid amide-based Cinchona alkaloids or bisoxazoline-copper(II) complexes. These catalysts can effectively control the facial selectivity of the halogen attack on the enolate.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is a key site for nucleophilic additions, while the enolizable nature of the compound allows it to participate in various condensation reactions, acting as a nucleophile (donor) in its enolate form.

Nucleophilic addition to the carbonyl carbon of aldehydes and ketones is a fundamental reaction in organic chemistry. The reactivity of the carbonyl group is influenced by steric and electronic factors. While specific examples of nucleophilic addition to the carbonyl of this compound are not detailed in the provided search results, general principles suggest that a wide range of nucleophiles, including organometallic reagents and hydrides, can add to the carbonyl group to form tertiary alcohols.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important condensation reaction. This compound can serve as a Michael donor in its enolate form, reacting with various Michael acceptors. The stability of the enolate derived from this β-keto ester makes it a suitable candidate for this reaction.

Enolate-Mediated Carbon-Carbon Bond Formation

The structure of this compound, a β-keto ester, is primed for enolate chemistry. The protons on the carbon adjacent to the ketone and ester groups are acidic, but the quaternary nature of the C1 carbon (bearing both the methyl and the ethyl carboxylate groups) prevents deprotonation at that site. Therefore, enolate formation occurs exclusively at the C3 position.

The generation of this enolate is typically achieved by treatment with a suitable base. The choice of base can influence whether the kinetic or thermodynamic enolate is formed, although in this specific methylated structure, only one regioisomer of the enolate is possible. This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds. A primary application of this reactivity is in alkylation reactions. libretexts.org The enolate can react with electrophiles like alkyl halides in an SN2 reaction, leading to the introduction of a new alkyl group at the C3 position of the cyclohexanone (B45756) ring. libretexts.org

The parent compound, ethyl 2-oxocyclohexanecarboxylate, can be sequentially alkylated. Its reaction with a base like sodium ethoxide generates an enolate at the C1 position, which can then be alkylated with a methyl halide (e.g., iodomethane) to produce this compound. libretexts.org A second deprotonation-alkylation sequence can then occur at the C3 position.

Table 1: Representative Enolate-Mediated Alkylation
ReactantReagentsElectrophileProduct
This compound1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Alkyl HalideEthyl 1-methyl-3-alkyl-2-oxocyclohexanecarboxylate
Ethyl 2-oxocyclohexanecarboxylate1. Sodium Ethoxide (NaOEt) 2. Iodomethane (CH₃I)IodomethaneThis compound

Michael Addition Reactions with Unsaturated Systems

The enolate derived from this compound can act as a Michael donor in conjugate addition reactions. wikipedia.org This reaction, known as the Michael addition, involves the 1,4-addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound, referred to as the Michael acceptor. masterorganicchemistry.comresearchgate.net This process is a powerful and widely used method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org

The mechanism involves three key steps:

Deprotonation: A base removes a proton from the α-carbon (C3) to form the nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone, acrylate, or acrylonitrile), pushing electrons through the conjugated system to form a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often from the conjugate acid of the base used in the first step or during workup) to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com

Research on the parent compound, ethyl 2-oxocyclohexanecarboxylate, has shown its successful application in Michael additions with acceptors like methyl vinyl ketone and acrolein. researchgate.net The enolate of this compound is expected to exhibit similar reactivity, adding to various Michael acceptors to generate more complex molecular architectures.

Table 2: Michael Addition Reaction Profile
Michael Donor (Enolate Source)Michael Acceptor (Example)BaseProduct Structure
This compoundMethyl vinyl ketoneCatalytic Base (e.g., NaOEt)Ethyl 1-methyl-2-oxo-3-(3-oxobutyl)cyclohexanecarboxylate
This compoundAcrylonitrileCatalytic BaseEthyl 3-(2-cyanoethyl)-1-methyl-2-oxocyclohexanecarboxylate

Reduction and Hydrogenation Chemistries

The carbonyl group of the cyclohexanone ring in this compound is susceptible to reduction by various hydride reagents. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding ethyl 1-methyl-2-hydroxycyclohexanecarboxylate. This reduction introduces a new stereocenter at the C2 position, leading to the potential formation of diastereomeric products (cis and trans isomers), depending on the steric hindrance posed by the adjacent quaternary center and the reaction conditions.

Catalytic hydrogenation offers another route for reduction. Using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere, the ketone can be converted to a hydroxyl group. The stereochemical outcome of hydrogenation can be influenced by the catalyst and solvent system. For instance, hydrogenation of related substituted cyclohexene (B86901) systems is known to produce stereoisomeric products. chegg.com While the ester group is generally less reactive towards these conditions than the ketone, more forceful reducing agents like LiAlH₄ can reduce both the ketone and the ester functionalities simultaneously.

Transition Metal-Catalyzed Coupling Reactions

β-Keto esters, such as this compound, can function as bidentate ligands in transition metal catalysis. The enolate form of the compound can coordinate to a metal center through the two oxygen atoms of the ketone and the ester carbonyls. This chelating ability makes it a potential ligand for various catalytic transformations.

In the context of copper-catalyzed reactions, derivatives of amino acids and β-keto esters have been shown to be effective ligands. nih.gov For example, (S)-N-methylpyrrolidine-2-carboxylate, a cyclic carboxylate derivative, has been successfully employed as a ligand in copper-catalyzed Goldberg-type N-arylation of amides. nih.gov It is plausible that this compound could similarly coordinate with copper(I) or copper(II) salts, promoting catalytic cycles in cross-coupling reactions such as C-N, C-O, or C-C bond formation.

The application of this compound in transition metal-catalyzed carbon-heteroatom coupling reactions is an area of potential exploration. The enolate intermediate could, in principle, participate as the nucleophilic partner in coupling reactions. For instance, in palladium- or copper-catalyzed processes, the enolate could potentially couple with aryl halides or other electrophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the C3 position. These reactions would provide a direct pathway to functionalize the cyclohexanone ring with heteroatomic substituents, significantly expanding the synthetic utility of the parent molecule.

Carboxylation Reactions and Functional Group Interconversions

While direct carboxylation of the C3 position is challenging, the chemistry of β-keto esters is rich with functional group interconversions. One of the most significant transformations for this class of compounds is hydrolysis followed by decarboxylation. libretexts.org Upon heating in the presence of acid or base, the ethyl ester can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield 2-methylcyclohexanone (B44802). This decarboxylation is a common synthetic strategy to produce substituted ketones. libretexts.org

Another important functional group interconversion is the Baeyer-Villiger oxidation. The parent compound, ethyl 2-oxocyclohexanecarboxylate, undergoes ring-opening upon oxidation to yield 5-ethoxyoxalylpentanoic acid. chemicalbook.com This reaction proceeds via the enol form and involves the insertion of an oxygen atom adjacent to the ketone carbonyl, converting the cyclic ketone into a lactone, which then undergoes further reaction. This demonstrates a pathway to transform the cyclic scaffold into a linear, difunctionalized product. Furthermore, the hydroxyl group formed from the reduction of the ketone (as discussed in section 4.4) can be converted into other functional groups, such as halides, through standard substitution reactions. vanderbilt.edu


Stereochemical Aspects and Asymmetric Synthesis Incorporating Ethyl 1 Methyl 2 Oxocyclohexanecarboxylate Scaffolds

Enantioselective Alkylation of Cyclohexanone (B45756) Carboxylates.researchgate.netrsc.org

The creation of a chiral quaternary carbon center via the α-alkylation of cyclic β-keto esters is a significant challenge in synthetic chemistry. organic-chemistry.org Phase-transfer catalysis has emerged as a powerful, metal-free method to achieve this transformation with high enantioselectivity. rsc.org This approach offers an alternative to traditional methods that often rely on transition metals. rsc.org

Chiral Phase Transfer Catalysis for Asymmetric Induction

Asymmetric induction describes the process where a chiral feature in the substrate, reagent, or catalyst influences the formation of one enantiomer or diastereoisomer over another. wikipedia.org In the context of alkylating cyclohexanone carboxylates, external asymmetric induction is employed, where a chiral phase-transfer catalyst introduces the necessary chiral information in the transition state. wikipedia.org This method is highly desirable from an economic standpoint. wikipedia.org

Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in different phases (typically aqueous and organic). The catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant (like a hydroxide (B78521) ion from the aqueous phase) into the organic phase to react with the substrate (the β-keto ester). The chirality of the catalyst dictates the facial selectivity of the electrophilic attack by the alkylating agent on the resulting enolate, leading to an enantioenriched product. Cinchona alkaloid-derived quaternary ammonium compounds have proven particularly effective in this role. nih.gov

Efficacy of Chiral Ammonium Bromides as Catalysts

A variety of chiral ammonium bromides, particularly those derived from cinchona alkaloids like cinchonidine (B190817) and quinine, have been synthesized and screened as phase-transfer catalysts for the enantioselective alkylation of cyclic ketones. nih.gov The structure of the catalyst, especially the substituent on the quaternary nitrogen, plays a crucial role in determining the enantioselectivity of the reaction.

For instance, in the alkylation of 1-methyl-7-methoxy-2-tetralone, a compound structurally related to the cyclohexanone scaffold, a series of N-benzyl cinchonidinium bromides were tested. The catalyst bearing a p-trifluoromethylbenzyl group (C7) was identified as optimal. nih.gov Further optimization of reaction conditions, including solvent, temperature, and base concentration, is crucial for maximizing both yield and enantiomeric excess (ee). Research has demonstrated that these catalyst systems are scalable and the catalyst can often be recycled, enhancing the practicality of the method. rsc.org

CatalystAlkylating AgentYield (%)Enantiomeric Excess (ee, %)Source
N-(p-trifluoromethylbenzyl)cinchonidinium bromide1,5-dibromopentane8581 nih.gov
Cinchona-derived PTCVarious halidesUp to 98Up to 98 rsc.org
Binaphthyl-modified spiro-type PTCBenzyl (B1604629) bromide-High researchgate.net

Asymmetric Oxidations and Reductions of Related Ketones.kirj.ee

The asymmetric oxidation of ketones provides access to valuable chiral derivatives such as α-hydroxy ketones and lactones, which are common motifs in biologically active natural products. kirj.ee While this area has been explored less than other transformations, methods for the direct asymmetric oxidation of prochiral and racemic ketones using chiral catalysts have been developed. kirj.ee

One notable method involves the use of the Sharpless-Katsuki complex, composed of Ti(OiPr)4, diethyl tartrate, and t-BuOOH, for the direct asymmetric α-oxidation of ketones. kirj.ee This system has been successfully applied to the oxidation of cyclic β-hydroxy ketones, yielding the corresponding α,β-dihydroxy ketones with high enantioselectivity. kirj.ee

Another significant transformation is the asymmetric Baeyer-Villiger oxidation, which converts a ketone into an ester or lactone. The Sharpless-Katsuki complex has also been shown to catalyze the asymmetric Baeyer-Villiger oxidation of cyclobutanones, producing enantiomerically enriched lactones. kirj.ee This represented the first application of this complex for such a reaction. kirj.ee The oxidation typically requires elevated temperatures and longer reaction times compared to epoxidation reactions. kirj.ee

Asymmetric Michael Additions to Cyclic Unsaturated Oxo Esters.acs.orgacs.orgfigshare.com

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. When applied to cyclic α,β-unsaturated oxo esters, it allows for the stereocontrolled introduction of substituents, creating complex and highly functionalized cyclic systems.

Catalytic Enantioselective Vinylogous Mukaiyama–Michael Addition.acs.orgacs.orgfigshare.com

The vinylogous Mukaiyama-Michael addition is a powerful variant of the conjugate addition reaction. A notable application is the copper-catalyzed asymmetric addition of 2-silyloxyfurans to cyclic unsaturated oxo esters. acs.orgnih.gov This reaction provides a direct route to chiral butenolides attached to a cycloalkane framework, which are important structural motifs. thieme-connect.com

The reaction, often catalyzed by a Cu(II) complex with a C2-symmetric isopropyl-box ligand, proceeds with excellent diastereocontrol (typically >99:1 dr) and moderate to high enantioselectivity. acs.orgacs.org A key finding in these studies is the significant influence of the ester group on the enantioselectivity. acs.orgnih.gov Larger ester groups on the cyclic oxo ester generally lead to higher enantiomeric excesses. The choice of solvent also plays a critical role in achieving high stereoselectivity. thieme-connect.com The resulting Michael adducts are versatile building blocks that can be transformed into various γ-lactone derivatives. nih.gov

Substrate (Ester Group)LigandDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Source
Ethyl 2-oxocyclohex-3-enecarboxylateisopropyl-box (L2)>99:1Modest to High acs.orgnih.gov
Varying Ester Groupsisopropyl-box (L2)>99:1Up to 96 acs.org

Organocatalytic Approaches to Asymmetric Michael Additions.researchgate.netnih.gov

Organocatalysis provides a metal-free alternative for effecting asymmetric Michael additions. Chiral primary and secondary amines are particularly effective catalysts, activating unmodified carbonyl compounds through the formation of enamine or dienamine intermediates. nih.gov

Dienamine catalysis, for example, can promote the vinylogous Michael addition of β-substituted cyclohexenone derivatives to electrophiles like nitroalkenes. nih.gov This approach allows for the formation of a carbon-carbon bond at the γ-position of the carbonyl group with high diastereo- and enantioselectivity. nih.gov Chiral primary amine catalysts derived from cinchona alkaloids have been shown to be highly effective, ensuring complete γ-site selectivity. nih.gov

Furthermore, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) or squaramide moiety alongside a basic amine, have been developed for intramolecular oxa-Michael additions to α,β-unsaturated esters. nih.govorganic-chemistry.org These catalysts activate both the nucleophile (an alcohol) and the electrophile (the unsaturated ester) through hydrogen bonding, facilitating the cyclization and controlling the stereochemistry to produce chiral oxygen-containing heterocycles. nih.govorganic-chemistry.orgacs.org

Advanced Spectroscopic Characterization and Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecule's structure.

Application in Elucidating Reaction Products and Stereochemistry

NMR spectroscopy is indispensable for confirming the identity of Ethyl 1-methyl-2-oxocyclohexanecarboxylate as a product in a chemical reaction. The ¹H NMR spectrum displays characteristic signals for the ethyl ester group—a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons—and a singlet for the methyl group at the C1 position. The remaining methylene protons of the cyclohexane (B81311) ring appear as complex multiplets.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals include those for the ketone carbonyl, the ester carbonyl, the quaternary C1 carbon, and the carbons of the ethyl group and the cyclohexane ring.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Notes
Ketone C=O-~208-215Chemical shift is sensitive to solvent and substitution.
Ester C=O-~170-173Typical range for an ester carbonyl.
Quaternary C1-~60-65Carbon attached to methyl and ester groups.
Ring CH₂~1.6-2.5 (multiplets)~20-40Overlapping signals for the four methylene groups in the ring.
Ester -OCH₂-~4.2 (quartet)~61Methylene group of the ethyl ester.
Ester -CH₃~1.3 (triplet)~14Methyl group of the ethyl ester.
C1-Methyl~1.1-1.4 (singlet)~20-25Methyl group attached to the quaternary center.

Beyond simple structural confirmation, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) are critical for determining stereochemistry. For related cyclic compounds, NOE correlations have been used to establish the relative orientation of substituents. rsc.org For instance, an NOE correlation between the axial methine proton and an angular methyl group can confirm a syn stereochemical relationship. rsc.org This technique could be applied to derivatives of this compound to elucidate the spatial relationship between the C1-methyl group and other ring substituents.

Conformational Studies of Cyclohexane Rings via NMR

The cyclohexane ring of this compound is not planar and exists predominantly in chair conformations. NMR spectroscopy is a key method for studying these conformations in solution. auremn.org.br The analysis of proton-proton coupling constants (J-values) can reveal the dihedral angles between adjacent protons, which in turn provides insight into the ring's preferred conformation and the axial or equatorial orientation of its substituents. A large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or diequatorial arrangements. Although the complexity of the overlapping methylene signals in the parent compound can make this analysis challenging, it is a foundational technique for conformational studies of its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Electronic Effects

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by strong absorptions characteristic of its two carbonyl groups. mmu.ac.uk

The key vibrational frequencies are:

Ketone C=O Stretch: A strong, sharp absorption band typically appears in the range of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain and adjacent substituents. For cyclohexanones, this peak is often observed around 1715 cm⁻¹. rsc.orgpressbooks.pub

Ester C=O Stretch: Another strong, sharp absorption is expected between 1735-1750 cm⁻¹ for the saturated ethyl ester. fiveable.me This band appears at a higher frequency than the ketone due to the electronic effect of the adjacent oxygen atom.

C-O Stretch: The ester functionality also gives rise to C-O stretching vibrations, typically seen as strong bands in the 1100-1300 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). openstax.org

In certain stereoisomers of related molecules, intramolecular hydrogen bonding can cause a significant shift of a carbonyl stretch to a lower frequency. rsc.org However, in the absence of a hydroxyl group on this compound, this effect is not anticipated.

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
C-H (Alkyl)Stretch2850 - 2960Medium to Strong
C=O (Ester)Stretch1735 - 1750Strong
C=O (Ketone)Stretch1700 - 1725Strong
C-O (Ester)Stretch1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through analysis of fragmentation patterns, details about its structure. mmu.ac.uk For this compound (C₁₀H₁₆O₃), the molecular weight is 184.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The analysis of these fragments provides structural clues. chemguide.co.uk

Key expected fragments for this compound include:

m/z = 184: The molecular ion peak (M⁺˙). nih.gov

m/z = 156: Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement involving the ester group.

m/z = 139: Loss of the ethoxy radical (·OCH₂CH₃, 45 Da). libretexts.org

m/z = 111: Loss of the entire ester group (·COOCH₂CH₃, 73 Da).

m/z = 83: Cleavage of the ring, a common pathway for cyclic ketones.

m/z = 55: Further fragmentation of the ring.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound
m/z ValueIdentity of FragmentNeutral Loss
184[M]⁺˙-
156[M - C₂H₄]⁺˙Ethylene
139[M - OC₂H₅]⁺Ethoxy radical
111[M - COOC₂H₅]⁺Carboethoxy radical
83[C₅H₇O]⁺Ring fragment
55[C₃H₃O]⁺ or [C₄H₇]⁺Ring fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is most useful for compounds containing chromophores, particularly conjugated π-systems, where π→π* transitions occur in the accessible 200-800 nm range. shimadzu.comlibretexts.org

This compound lacks any conjugated double bonds. The two carbonyl groups are isolated chromophores. The primary electronic transition available to these carbonyl groups is the n→π* transition, which involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. youtube.com These transitions are typically weak (low molar absorptivity) and occur at shorter wavelengths, often below 300 nm for saturated ketones and esters. youtube.com Therefore, the compound is not expected to exhibit significant absorption in the standard UV-Vis region and would be considered "UV transparent" above ~220 nm. This lack of absorption is itself a key piece of structural information, confirming the absence of a conjugated system.

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Proof

While each spectroscopic technique provides valuable data, a definitive structural proof for this compound is achieved through the integration of multiple methods. mmu.ac.uk The combination of data paints a complete and non-contradictory picture of the molecule.

The analytical workflow is as follows:

Mass Spectrometry establishes the molecular formula (C₁₀H₁₆O₃) and molecular weight (184).

Infrared Spectroscopy confirms the presence of the key functional groups: a ketone and an ester (C=O and C-O stretches).

¹³C and ¹H NMR Spectroscopy provide the complete carbon-hydrogen framework. They confirm the presence of the ethyl group, the C1-methyl group, the quaternary carbon, and the four methylene groups in the cyclohexane ring, showing the precise connectivity of all atoms.

Advanced NMR techniques (e.g., NOE) can be used to determine the relative stereochemistry of the substituents on the ring.

UV-Vis Spectroscopy confirms the absence of a conjugated π-electron system.

Together, these techniques leave no ambiguity as to the identity, connectivity, and key structural features of this compound, providing the rigorous characterization required for advanced chemical research.

Computational Chemistry and Mechanistic Insights

Molecular Modeling of Reaction Intermediates, Transition States, and Energy Profiles

Molecular modeling is instrumental in constructing a comprehensive picture of reaction pathways involving Ethyl 1-methyl-2-oxocyclohexanecarboxylate. The formation of this compound, typically through the alkylation of ethyl 2-oxocyclohexanecarboxylate, involves the generation of an enolate intermediate. Computational models can precisely define the geometry and electronic structure of this enolate.

Furthermore, the subsequent reaction of the enolate with an alkylating agent, such as methyl iodide, proceeds through a transition state. The energy and geometry of this transition state are critical in determining the reaction rate. Quantum chemical calculations can map out the entire potential energy surface of the reaction, providing a detailed energy profile. This profile illustrates the relative energies of the reactants, the enolate intermediate, the transition state, and the final product, this compound. Such energy profiles are crucial for understanding the kinetics and thermodynamics of the synthesis. For instance, calculated free energy profiles for the α-alkylation of related carbonyl compounds show the relative energies of intermediates and transition states, which helps in predicting the most favorable reaction pathway. researchgate.net

Below is a hypothetical representation of a reaction energy profile for the methylation of ethyl 2-oxocyclohexanecarboxylate, which would be generated through computational modeling.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
1Reactants (Ethyl 2-oxocyclohexanecarboxylate + Base + CH₃I)0.0
2Enolate Intermediate-5.2
3Transition State (SN2 Alkylation)+15.8
4Products (this compound + Byproducts)-12.5

This interactive table showcases a hypothetical energy profile. The values are illustrative and would be determined by specific quantum chemical calculations.

Application of Quantum Chemical Methods (e.g., AM1 Calculations) for Reactivity and Selectivity Prediction

Quantum chemical methods are fundamental to predicting the reactivity and selectivity of molecules like this compound. These methods range from computationally efficient semi-empirical methods, such as AM1 (Austin Model 1), to more rigorous but computationally expensive ab initio and Density Functional Theory (DFT) calculations.

AM1 calculations, while being an older semi-empirical method, can still provide valuable qualitative insights into the electronic properties of a molecule. For instance, AM1 can be used to calculate the partial atomic charges and frontier molecular orbital (FMO) energies (HOMO and LUMO). These parameters help in identifying the nucleophilic and electrophilic centers within this compound. The enolate carbon, for example, would be identified as a primary site for electrophilic attack. While AM1 has been largely superseded by more accurate methods for quantitative predictions, it can still be useful for initial, rapid assessments of reactivity for large systems. researchgate.net

Modern studies on β-keto esters predominantly employ DFT methods to gain more accurate predictions. mdpi.com DFT calculations can provide a wealth of information, including global reactivity descriptors like chemical potential, hardness, and electrophilicity, which are derived from the energies of the frontier molecular orbitals. mdpi.comnih.gov These descriptors allow for a quantitative comparison of the reactivity of different β-keto esters. mdpi.comnih.gov For this compound, DFT calculations could be used to predict its susceptibility to nucleophilic attack at the carbonyl carbons or electrophilic attack at the α-carbon.

The following table provides hypothetical reactivity descriptors for this compound that could be obtained from DFT calculations.

DescriptorValue (eV)Implication
HOMO Energy-6.8Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Global Hardness (η)2.8Resistance to change in electron distribution; a larger value indicates lower reactivity.
Electrophilicity Index (ω)1.5A measure of the electrophilic character of the molecule.

This interactive table presents hypothetical DFT-derived reactivity descriptors. The values are for illustrative purposes and would be the result of specific computational chemistry studies.

Computational Approaches to Understand Enantioselectivity and Diastereoselectivity

Given that this compound possesses a quaternary stereocenter, understanding the factors that control the stereochemical outcome of its synthesis and subsequent reactions is of paramount importance. Computational chemistry offers powerful tools to investigate the origins of enantioselectivity and diastereoselectivity.

In the context of synthesizing chiral molecules, computational methods can be used to model the interactions between the substrate, a chiral catalyst or auxiliary, and the incoming reagent. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, chemists can predict which stereoisomer will be formed preferentially. For reactions involving cyclic β-keto esters, organocatalysts are often employed to achieve high enantioselectivity. semanticscholar.org Computational modeling of the catalyst-substrate complex can reveal the specific non-covalent interactions, such as hydrogen bonding, that are responsible for the stereochemical control.

For subsequent reactions of this compound, such as a reduction of the ketone or an addition to the carbonyl group, the existing stereocenter can direct the stereochemical outcome of the newly formed stereocenter. This is known as substrate-controlled diastereoselectivity. Computational models can be used to compare the energies of the transition states leading to the different diastereomeric products, thereby predicting the diastereomeric ratio.

Elucidation of Complex Reaction Mechanisms Through Computational Studies

Computational studies are not limited to simple, one-step reactions. They are also instrumental in unraveling complex, multi-step reaction mechanisms. For instance, reactions such as the Michael addition, which could involve this compound as either the nucleophile (in its enolate form) or the electrophile (if an α,β-unsaturated analogue were used), can be thoroughly investigated. researchgate.netresearchgate.net

Computational chemistry allows for the exploration of various plausible reaction pathways. For each proposed mechanism, the structures and energies of all intermediates and transition states can be calculated. By comparing the calculated energy barriers for the different pathways, the most likely mechanism can be identified. This approach provides a level of detail that is often impossible to obtain through experimental studies alone. The integration of computational predictions with experimental data leads to a more comprehensive and validated understanding of the reaction mechanism.

Applications in Complex Molecule Synthesis and Organic Building Blocks

Precursor in Natural Product Synthesis and Analogues

The structural framework of ethyl 1-methyl-2-oxocyclohexanecarboxylate is embedded in numerous complex natural products. Consequently, it has been utilized as a foundational precursor for the total synthesis of these molecules and their structurally related analogues, which are often studied for their biological activities.

Research has demonstrated the successful conversion of this compound into complex polycyclic structures. A notable application is in the synthesis of the hydrindanone skeleton, a core component of many steroids and other natural products. In one synthetic pathway, the starting ester is transformed through a series of intermediates, including a diazomethyl ketone, to furnish a hydrindanone derivative. This hydrindanone has been further elaborated to create a model of incisterol, showcasing the compound's utility in building steroid-like frameworks.

Table 1: Synthetic Pathway from this compound to Hydrindanone

StepReactant(s)Key Transformation(s)Product Type
1This compoundConversion to hydroisobenzofuran acid via epoxide derivativeIntermediate Acid
2Hydroisobenzofuran acidConversion to diazomethyl ketoneKey Intermediate
3Diazomethyl ketone intermediateIntramolecular cyclizationHydrindanone
4Hydrindanone derivativeFurther chemical elaborationIncisterol Model

The chemical reactivity of this compound also extends to the synthesis of smaller, strained ring systems. Through a pathway involving a diazomethyl ketone intermediate derived from the starting compound, a cyclobutenone derivative can be constructed. This four-membered ring system, known for its high reactivity, can then be transformed into a more stable cyclopentenone isomer through treatment with a Lewis acid. This demonstrates the compound's role in ring-contraction and ring-rearrangement strategies to access diverse carbocyclic frameworks.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. For a molecule to participate, it must contain a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). While this compound in its native form is neither a diene nor a dienophile, its structure can be modified to participate in such reactions. For instance, the ketone could be converted into an enol ether to form a diene system, or unsaturation could be introduced elsewhere in the ring to create a dienophile. However, the direct use of this compound as a primary reactant in Diels-Alder reactions is not extensively documented in scientific literature. Its utility in this context is more theoretical, serving as a scaffold that could be functionalized to engage in cycloaddition chemistry.

Key Building Block for Pharmaceutical and Agrochemical Intermediates

The cyclohexanone (B45756) core is a prevalent motif in many active pharmaceutical ingredients (APIs) and agrochemicals. This compound provides a readily available and modifiable platform for creating advanced intermediates tailored for these industries.

The majority of modern pharmaceuticals are chiral molecules, where only one enantiomer provides the desired therapeutic effect. Therefore, the synthesis of enantiomerically pure building blocks is crucial for the pharmaceutical industry. pharmtech.com this compound can be used to generate chiral quaternary centers. For example, its corresponding allyl ester, allyl 1-methyl-2-oxocyclohexanecarboxylate, undergoes asymmetric allylic alkylation to produce (S)-2-allyl-2-methylcyclohexanone with high enantiomeric excess. nih.gov This chiral ketone is a valuable synthon, representing a class of intermediates that can be further elaborated into complex APIs where a specific stereochemistry is required for biological activity. nih.gov

Table 2: Asymmetric Synthesis of a Chiral Cyclohexanone Derivative

Starting MaterialCatalyst SystemKey ReactionProductEnantiomeric Excess (ee)
Allyl 1-methyl-2-oxocyclohexanecarboxylateTris(dibenzylideneacetone)dipalladium(0) and (S)-tert-ButylPHOXAsymmetric Decarboxylative Allylation(S)-2-Allyl-2-methylcyclohexanone86% (distilled), 98% (after enrichment) nih.gov

While not always the direct starting material, the structural motif of this compound is closely related to intermediates used in the synthesis of well-known drugs.

Tranexamic Acid: The synthesis of tranexamic acid, an antifibrinolytic agent, has been achieved from the related compound ethyl 4-oxocyclohexane-1-carboxylate. This starting material undergoes a multi-step synthesis involving the formation of a cyanohydrin, dehydration, saponification, reductive amination, and final hydrogenation to yield the target molecule. This highlights how variations of the oxocyclohexanecarboxylate scaffold are pivotal in producing established APIs.

Donepezil (B133215) Analogues: Donepezil is a key medication used to treat Alzheimer's disease. The synthesis of donepezil and its analogues often relies on building blocks containing a cyclic ketone core. For example, various syntheses of donepezil analogues start from substituted indanones or other functionalized cyclic ketones. The chemistry used to manipulate these ketones and build the final complex structure is analogous to the potential transformations of this compound, demonstrating its value as part of a broader class of building blocks for creating complex central nervous system drugs.

Synthesis of Polycyclic and Fused-Ring Systems

This compound is a valuable precursor in the synthesis of complex molecular architectures, particularly polycyclic and fused-ring systems. Its utility stems from its nature as a β-keto ester, which incorporates a nucleophilic α-carbon and electrophilic carbonyl groups, enabling its participation in various ring-forming reactions. A primary strategy for constructing fused rings using this compound is the Robinson annulation. wikipedia.orgopenstax.org

The Robinson annulation is a powerful chemical reaction that sequentially combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com In this process, this compound can serve as the nucleophilic donor. The reaction typically begins with the deprotonation of the α-carbon (the carbon atom between the ketone and the ester groups) to form an enolate. This enolate then acts as a Michael donor, attacking an α,β-unsaturated ketone, such as methyl vinyl ketone. wikipedia.orgorganic-chemistry.org This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate (or a related structure). The subsequent step involves an intramolecular aldol condensation, where a second enolate is formed, which then attacks one of the carbonyl groups within the same molecule to close the ring. openstax.orgmasterorganicchemistry.com A final dehydration step typically occurs to yield a stable, conjugated cyclohexenone ring fused to the original cyclohexane (B81311) ring. organic-chemistry.org This methodology is a cornerstone in the synthesis of steroids and other natural products. wikipedia.orgopenstax.org

Formation of Functionalized Bicycloalkanes

The Robinson annulation, utilizing this compound, is a direct and efficient method for constructing functionalized bicycloalkanes. wikipedia.org The reaction creates a fused bicyclic system where one ring is the original substituted cyclohexane and the second is a newly formed six-membered ring. The product of this reaction is a densely functionalized bicycloalkane, containing the methyl and ethyl carboxylate groups from the starting material, as well as functionalities derived from the Michael acceptor.

A classic parallel is the synthesis of the Wieland-Miescher ketone, a well-known bicyclic building block for steroids, which is also prepared via a Robinson annulation. wikipedia.orgnih.gov By applying this logic, this compound can react with various α,β-unsaturated ketones to produce a range of substituted bicyclo[4.4.0]decane systems. The presence of the ester and methyl groups on the bridgehead carbon provides a handle for further synthetic transformations, making these bicycloalkanes versatile intermediates in complex molecule synthesis.

Table 1: Representative Robinson Annulation for Bicycloalkane Synthesis

Reactant 1 Reactant 2 (Michael Acceptor) Product Class
This compound Methyl vinyl ketone Functionalized Bicyclo[4.4.0]decenone
This compound Ethyl vinyl ketone Functionalized Bicyclo[4.4.0]decenone

Integration in Sequential Hydroformylation and Aldol Condensation

Sequential, or tandem, catalytic processes represent a highly efficient approach in modern organic synthesis. One such process is the tandem hydroformylation-aldol condensation (HF-AC) reaction, which combines two distinct transformations to build molecular complexity rapidly. nih.govresearchgate.net This sequence typically begins with the hydroformylation of an alkene, catalyzed by a transition metal complex (often cobalt or rhodium), to produce an aldehyde. researchgate.net This in situ-generated aldehyde can then participate in a subsequent aldol condensation. nih.govresearchgate.net

While direct examples involving this compound in a tandem HF-AC process are not prominently documented, its chemical properties make it a suitable candidate for the aldol condensation part of the sequence. The enolate of this compound can act as the nucleophile in an aldol reaction with the aldehyde produced from the hydroformylation step. This would result in the formation of a new carbon-carbon bond and the creation of a β-hydroxy keto ester, a highly functionalized product that can be further elaborated. The efficiency of such a sequential process would depend on the compatibility of the catalysts and reaction conditions for both the hydroformylation and aldol condensation steps.

Contribution to Advanced Synthetic Methodologies

This compound contributes significantly to advanced synthetic methodologies primarily by serving as a versatile and highly functionalized organic building block. Its structural features are amenable to a variety of powerful carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. openstax.orgnih.gov

The compound's most notable contribution is through its application in the Robinson annulation, a classic and reliable method for the stereocontrolled synthesis of six-membered rings. wikipedia.orgopenstax.org The use of a pre-functionalized starting material like this compound allows for the direct incorporation of a quaternary center, a methyl group, and an ester functionality into the resulting polycyclic product. This pre-installed functionality is crucial for creating complex target molecules, such as steroids and terpenoids, with greater efficiency by reducing the number of synthetic steps required for post-cyclization modifications.

Furthermore, as a β-keto ester, this compound is a classic substrate for a wide range of enolate-based transformations beyond the Robinson annulation. nih.govorganic-chemistry.org These include other condensation reactions like the Claisen condensation, alkylations, and acylations. libretexts.org The ability to generate a specific enolate under controlled conditions and react it with various electrophiles makes this compound a valuable tool in the synthetic chemist's arsenal, facilitating the development of efficient and elegant synthetic routes to new and complex chemical entities.

Advanced Synthetic Approaches and Future Directions in Research

Green Chemistry Principles in Ethyl 1-methyl-2-oxocyclohexanecarboxylate Chemistry

The integration of green chemistry principles into the synthesis of this compound is crucial for developing more environmentally friendly and economically viable processes.

Traditional methods for the synthesis of cyclic β-keto esters like this compound often involve the Dieckmann condensation. masterorganicchemistry.comwikipedia.orgscienceinfo.com This intramolecular reaction of a diester in the presence of a strong base is a powerful tool for forming five- and six-membered rings. masterorganicchemistry.comwikipedia.orgscienceinfo.com From a green chemistry perspective, the atom economy of the Dieckmann condensation is a key consideration. The reaction itself is an intramolecular cyclization, meaning that the majority of the atoms from the starting diester are incorporated into the final product. However, the use of a stoichiometric amount of a strong base, such as sodium ethoxide, generates a corresponding amount of salt as a byproduct. masterorganicchemistry.comwikipedia.org

Recent advancements in green chemistry have focused on minimizing waste and the use of hazardous reagents. For instance, the development of catalytic methods for condensation reactions is a significant area of research. While not directly reported for this compound, the use of more environmentally friendly bases and solvent-free conditions in related reactions points towards a greener future for its synthesis. An example of a greener approach in a related field is the acylation of the acetonitrile (B52724) anion with esters using inexpensive potassium tert-butoxide, where the addition of a catalytic amount of isopropanol (B130326) or 18-crown-6 (B118740) was found to facilitate the reaction and reduce side-product formation under ambient conditions. nih.gov Such strategies could potentially be adapted for the synthesis of β-keto esters.

Synthetic RouteGreen Chemistry ConsiderationPotential Improvement
Dieckmann CondensationHigh atom economy in the main transformation, but stoichiometric use of strong base generates waste. masterorganicchemistry.comwikipedia.orgDevelopment of catalytic versions using more benign bases and solvents.
Alkylation of Ethyl 2-oxocyclohexanecarboxylateUse of alkylating agents can generate stoichiometric byproducts.Catalytic alkylation methods with higher atom economy.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis and modification of this compound. Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of chiral derivatives of this compound, biocatalytic reductions are of particular interest. While direct biocatalytic reduction of this specific compound is not widely reported, studies on analogous α-chloro-β-keto esters have shown that reductases from baker's yeast (Saccharomyces cerevisiae) can produce α-chloro-β-hydroxy ester diastereomers with high optical purities. researchgate.net This suggests that a similar approach could be employed for the stereoselective reduction of the ketone functionality in this compound to yield chiral hydroxy esters.

Furthermore, the deracemization of related cyclic ketones has been achieved using biocatalytic methods. researchgate.netresearchgate.netchemrxiv.org These processes, which can involve a combination of enzymes or a chemoenzymatic approach, allow for the conversion of a racemic mixture into a single enantiomer, offering a highly efficient route to enantiomerically pure compounds. researchgate.netresearchgate.net The application of such deracemization strategies to this compound could provide a valuable pathway to its chiral derivatives.

Biocatalytic ApproachPotential Application to this compoundAdvantages
Enantioselective ReductionStereoselective reduction of the ketone to a hydroxyl group, yielding chiral building blocks. researchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly.
DeracemizationConversion of a racemic mixture of this compound to a single enantiomer. researchgate.netresearchgate.netchemrxiv.orgHigh theoretical yield (up to 100%), production of enantiopure compounds.

Catalysis Development for Enhanced Selectivity, Efficiency, and Scope

The development of novel catalytic systems is paramount for improving the synthesis and functionalization of this compound. A key area of focus is the enantioselective α-alkylation of the cyclic β-keto ester, which allows for the creation of a quaternary stereocenter. mdpi.comacs.org

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has emerged as a powerful method for the asymmetric α-alkylation of cyclic β-keto esters. acs.orgrsc.orgnih.gov These catalysts can promote the reaction between the enolate of the β-keto ester and an alkyl halide, leading to the formation of the α-alkylated product with high enantioselectivity. acs.orgrsc.org The efficiency and selectivity of these reactions are often dependent on the structure of the catalyst, the nature of the alkylating agent, and the reaction conditions. acs.org

In addition to organocatalysis, transition metal-catalyzed reactions have also been explored for the enantioselective alkylation of β-keto esters. For instance, palladium-catalyzed asymmetric allylation has been used to introduce an allyl group at the α-position with high enantioselectivity. nih.gov Copper-catalyzed methods have also been developed for the enantioselective synthesis of α-quaternary ketones and α-ketoesters from simple carboxylic acid or ester starting materials. nih.govunc.edu

Catalytic SystemApplicationKey Features
Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloid derivatives)Enantioselective α-alkylation. acs.orgrsc.orgnih.govMetal-free, high enantioselectivity for certain substrates.
Palladium CatalysisAsymmetric α-allylation. nih.govHigh enantioselectivity, formation of C-C bonds.
Copper CatalysisEnantioselective synthesis of α-quaternary ketones and α-ketoesters. nih.govunc.eduUtilizes simple starting materials.

Design of Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govorganic-chemistry.orgresearchgate.net While specific MCRs for the direct synthesis of this compound are not prevalent, the design of MCRs to generate highly functionalized cyclohexanone (B45756) derivatives is an active area of research. beilstein-journals.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. beilstein-journals.orgbuchler-gmbh.com These processes are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. beilstein-journals.org The synthesis of functionalized cyclohexanones has been achieved through cascade Michael-aldol reactions and double Michael additions. beilstein-journals.org For example, a cascade inter–intramolecular double Michael strategy has been used to synthesize highly functionalized cyclohexanones from curcumins and arylidenemalonates. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The unique structural features of this compound, namely the β-keto ester moiety within a cyclic framework, give rise to a rich and diverse reactivity that continues to be explored. Research in this area often leads to the discovery of novel transformations and the development of new synthetic methodologies.

One area of interest is the palladium-catalyzed reactions of β-keto esters. nih.gov Palladium enolates, generated from allyl β-keto esters after decarboxylation, can undergo various transformations such as reductive elimination, β-hydrogen elimination, and aldol (B89426) condensation. nih.gov These reactions provide access to a range of functionalized ketone products. nih.gov

The development of novel intramolecular reactions of β-keto esters is another active research area. For example, an intramolecular cyclopropanation reaction of unsaturated β-keto esters has been reported, leading to the formation of fused cyclopropane (B1198618) β-keto esters, which are valuable intermediates in the synthesis of biologically active natural products. nih.gov Furthermore, the reactions of cyclic β-keto esters with various electrophiles can lead to a range of interesting products, including ring-expanded and ring-cleaved compounds. rsc.org

Emerging Research Frontiers and Potential Interdisciplinary Applications

The future of research on this compound and related compounds is likely to be shaped by interdisciplinary approaches and the exploration of new applications. The development of functionalized cyclohexanone derivatives as building blocks for the synthesis of pharmaceuticals and other biologically active molecules remains a key driver. beilstein-journals.orgnih.gov

The use of biocatalysis in combination with other synthetic methods, such as photocatalysis, is an emerging area with significant potential. researchgate.net This synergistic approach could lead to novel and highly efficient synthetic routes to chiral derivatives of this compound. Furthermore, the development of ene reductase-enabled intramolecular β-C–H functionalization of substituted cyclohexanones for the synthesis of bridged bicyclic nitrogen scaffolds highlights the potential for enzymatic methods to create complex molecular architectures from relatively simple starting materials. nih.gov

The application of computational tools for catalyst design and reaction optimization is also expected to play an increasingly important role in the development of new synthetic methods for this compound. These in silico approaches can accelerate the discovery of new catalysts and provide a deeper understanding of reaction mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate?

The synthesis typically involves cyclization reactions using acidic catalysts. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) can facilitate cyclization of hydroxy acids or ketone derivatives to form the cyclohexane ring system. Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products like over-alkylated species or ring-opening byproducts . Characterization via NMR and IR spectroscopy is critical to confirm the ester and ketone functional groups.

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 11.324 Å, b = 13.510 Å, c = 12.587 Å, β = 99.149°) are reported for structurally similar compounds. Displacement ellipsoids at 30% probability levels help visualize molecular geometry and intermolecular interactions like hydrogen bonding .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl groups at δ ~1.2–1.5 ppm, ester carbonyls at δ ~170 ppm).
  • IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 365.41 for C₂₂H₂₃NO₄ derivatives) .

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics simulations enhance understanding of its reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. Molecular docking studies assess binding affinities to biological targets (e.g., enzymes), while molecular dynamics simulations (>100 ns) evaluate conformational stability in solvent environments. These methods resolve discrepancies between experimental and theoretical data, such as unexpected reaction regioselectivity .

Q. How can researchers address contradictions in spectroscopic or crystallographic data across studies?

  • Cross-validation : Compare NMR data with computed chemical shifts (e.g., using Gaussian or ORCA software).
  • Crystallographic refinement : Apply restraints for disordered atoms or use higher-resolution datasets (e.g., synchrotron radiation).
  • Statistical analysis : Use R-factors and Rfree to assess model accuracy .

Q. What strategies optimize reaction yields in asymmetric synthesis of derivatives?

  • Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • In situ monitoring : ReactIR or HPLC tracks reaction progress to minimize side reactions .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

Weak interactions (e.g., C–H···O, π-π stacking) stabilize the lattice and affect melting points and solubility. For example, C–H···Cl contacts (2.85 Å) in chlorophenyl derivatives contribute to dense packing and higher thermal stability .

Q. What safety protocols are critical for handling this compound in research settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyMolecular geometry determinationR1 < 0.05, wR2 < 0.12
DFT CalculationsReactivity predictionB3LYP/6-31G(d,p) basis set
HPLCPurity analysisC18 column, 1.0 mL/min flow rate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.